N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
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Overview
Description
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Cyclopropyl Group: The cyclopropyl group can be added through a Grignard reaction or other suitable organometallic reactions.
Hydroxyethylation: The hydroxyethyl group can be introduced through a reaction with ethylene oxide or a similar reagent.
Formation of the Carboxamide: The carboxamide group can be formed through the reaction of the amine with a carboxylic acid derivative such as an acid chloride or anhydride.
Hydrochloride Formation: The final hydrochloride salt can be formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Benzyl chloride, other alkyl halides, or sulfonium salts.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperazine: A simpler derivative with similar biological activities.
4-(2-cyclopropyl-2-hydroxyethyl)piperazine: Lacks the benzyl group but retains the hydroxyethyl and cyclopropyl groups.
N-benzyl-4-hydroxyethylpiperazine: Similar structure but without the cyclopropyl group.
Uniqueness
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is unique due to the combination of its benzyl, cyclopropyl, hydroxyethyl, and carboxamide groups. This unique structure may confer specific biological activities and interactions that are not observed in simpler or less substituted derivatives.
Properties
IUPAC Name |
N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.ClH/c21-16(15-6-7-15)13-19-8-10-20(11-9-19)17(22)18-12-14-4-2-1-3-5-14;/h1-5,15-16,21H,6-13H2,(H,18,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCBBFMNEFYYRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CC=C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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